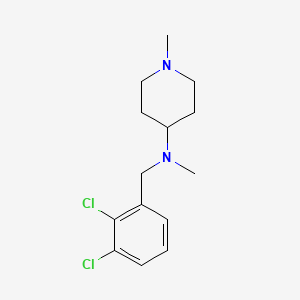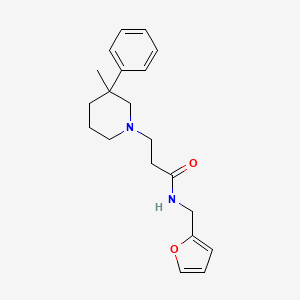![molecular formula C19H21N5O2 B5643574 3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)
3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of 1,2,4-oxadiazoles, which are known for diverse biological activities and applications in medicinal chemistry. However, specific details about this compound are limited in the literature.
Synthesis Analysis
Synthesis Techniques : Similar compounds have been synthesized using various techniques. For instance, Ge et al. (2014) describe the synthesis of novel oxadiazole derivatives from carboxylic acid and ethyl carboxylate, characterized using IR, NMR, HRMS, and UV-vis absorption (Ge et al., 2014).
Characterization Methods : Yang et al. (2011) provide insights into the X-ray crystal structure and optical properties of similar derivatives, highlighting the use of IR, 1H NMR, and HRMS for structural characterization (Yang et al., 2011).
Molecular Structure Analysis
- X-Ray Crystallography : The work of Özdemir et al. (2015) on a related compound involving pyrazolo[1,5-c]pyrimidin-7(6H)-one reveals the use of X-ray diffraction methods for structural determination, optimized using density functional theory (DFT) (Özdemir et al., 2015).
Chemical Reactions and Properties
- Reactivity : Kharchenko et al. (2008) discuss the condensation of oxadiazol compounds, providing insights into their reactivity and potential biological activity (Kharchenko et al., 2008).
Physical Properties Analysis
- Optical Properties : The research by Ge et al. (2014) also sheds light on the fluorescence spectral characteristics of similar compounds, which can be related to their physical properties (Ge et al., 2014).
Chemical Properties Analysis
- Functional Group Analysis : The study by Yu et al. (2005) on a derivative of oxadiazole explains the effects of different functional groups on the properties and stability of such compounds (Yu et al., 2005).
特性
IUPAC Name |
[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17-21-18(26-23-17)16-4-3-11-24(16)19(25)14-7-5-13(6-8-14)15-9-10-20-22-15/h5-10,12,16H,3-4,11H2,1-2H3,(H,20,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNXQFZBTVMBBK-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5643494.png)
![N-{(3R*,4S*)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-4-cyclopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643498.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643500.png)
![4-phenyl-1-thioxo-2,4,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B5643510.png)

![5-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5643521.png)


![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
![2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5643552.png)

![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![1-[(4-nitrophenyl)sulfonyl]azepane](/img/structure/B5643576.png)